molecular formula C25H29N3O2S B11540160 ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate

ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate

Cat. No.: B11540160
M. Wt: 435.6 g/mol
InChI Key: JCJOSZXCNPTOFQ-UHFFFAOYSA-N
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Description

Ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[45]dec-2-en-1-yl]benzoate is a complex organic compound characterized by its unique spirocyclic structure This compound features a diazaspirodecane core, which is a bicyclic system containing nitrogen atoms, and is further functionalized with an ethyl benzoate group and a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone or aldehyde precursor. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

    Introduction of the Imino Group: The imino group is introduced via a condensation reaction between the spirocyclic intermediate and an aromatic amine, such as 3-methylphenylamine. This step may require a dehydrating agent to drive the reaction to completion.

    Functionalization with Methylsulfanyl and Ethyl Benzoate Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic ring and the spirocyclic core can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

Ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of bacterial cell membranes. The imino group and the spirocyclic structure are crucial for binding to these targets, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4Z)-4-[(2-ethylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate
  • Ethyl 4-[(4Z)-4-[(4-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate

Uniqueness

Ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group, in particular, may enhance its binding affinity to certain biological targets compared to other similar compounds.

This detailed overview provides a comprehensive understanding of ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[45]dec-2-en-1-yl]benzoate, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C25H29N3O2S

Molecular Weight

435.6 g/mol

IUPAC Name

ethyl 4-[4-(3-methylphenyl)imino-2-methylsulfanyl-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate

InChI

InChI=1S/C25H29N3O2S/c1-4-30-22(29)19-11-13-21(14-12-19)28-24(31-3)27-23(25(28)15-6-5-7-16-25)26-20-10-8-9-18(2)17-20/h8-14,17H,4-7,15-16H2,1-3H3

InChI Key

JCJOSZXCNPTOFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NC(=NC3=CC=CC(=C3)C)C24CCCCC4)SC

Origin of Product

United States

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